molecular formula C3H5IO B2808199 3-Iodopropanal CAS No. 138174-36-4

3-Iodopropanal

Cat. No.: B2808199
CAS No.: 138174-36-4
M. Wt: 183.976
InChI Key: RDAOTCDCHAKJAP-UHFFFAOYSA-N
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Description

3-Iodopropanal is an organic compound with the molecular formula C₃H₅IO It is an aldehyde containing an iodine atom attached to the third carbon of a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopropanal can be synthesized through several methods. One common approach involves the iodination of propanal using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-iodopropanoic acid.

    Reduction: Reduction of this compound can yield 3-iodopropanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or an amine.

Major Products Formed:

    Oxidation: 3-Iodopropanoic acid.

    Reduction: 3-Iodopropanol.

    Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-Iodopropanal exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Molecular Targets and Pathways:

    Nucleophilic Addition: The carbonyl carbon of the aldehyde group is the primary target for nucleophiles.

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

    3-Iodopropanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3-Iodopropanoic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Bromopropanal: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness: 3-Iodopropanal is unique due to the presence of both an aldehyde group and an iodine atom, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

3-iodopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c4-2-1-3-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOTCDCHAKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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